2,4-dichloro-N-[4-iodo-2-(pyridin-3-ylmethylcarbamoyl)phenyl]benzamide
Overview
Description
2,4-dichloro-N-[4-iodo-2-(pyridin-3-ylmethylcarbamoyl)phenyl]benzamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, iodo, and pyridinylmethylcarbamoyl groups
Preparation Methods
The synthesis of 2,4-dichloro-N-[4-iodo-2-(pyridin-3-ylmethylcarbamoyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridinylmethylcarbamoyl intermediate: This step involves the reaction of pyridine-3-carboxylic acid with an appropriate amine to form the pyridinylmethylcarbamoyl group.
Iodination: The intermediate is then iodinated using iodine or an iodine-containing reagent.
Chlorination: The final step involves the chlorination of the benzamide ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2,4-dichloro-N-[4-iodo-2-(pyridin-3-ylmethylcarbamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products. Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodo group reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Scientific Research Applications
2,4-dichloro-N-[4-iodo-2-(pyridin-3-ylmethylcarbamoyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the formation of diverse chemical structures.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[4-iodo-2-(pyridin-3-ylmethylcarbamoyl)phenyl]benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, thereby influencing biological pathways.
Comparison with Similar Compounds
Similar compounds to 2,4-dichloro-N-[4-iodo-2-(pyridin-3-ylmethylcarbamoyl)phenyl]benzamide include:
N-(2,4-dichlorophenyl)-2-iodobenzamide: This compound shares the dichlorophenyl and iodophenyl groups but lacks the pyridinylmethylcarbamoyl group, making it less versatile in certain applications.
2,4-dichloro-N-(4-iodo-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide: This compound is structurally similar but may have different reactivity and applications due to variations in the positioning of functional groups.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2,4-dichloro-N-[4-iodo-2-(pyridin-3-ylmethylcarbamoyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2IN3O2/c21-13-3-5-15(17(22)8-13)20(28)26-18-6-4-14(23)9-16(18)19(27)25-11-12-2-1-7-24-10-12/h1-10H,11H2,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLFWQQXMZYXFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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